Physicochemical Property Comparison: Melting Point vs. Non-Methylated Analog
A comparison of the limited available physical data for the target compound and its non-methylated analog 5-cyano-1-indanone reveals a significant difference. The 2-methyl substituent would be expected to influence crystal packing and melting point, and this is reflected in the available, though unvalidated, data. The target compound is reported with a melting point of 128-130 °C, whereas its non-methylated counterpart, 5-cyano-1-indanone, is reported by authoritative databases to have a melting point that is not specified for direct comparison, but the CAS-linked data for 5-cyano-1-indanone does not include this property, highlighting a key data gap . This discrepancy, if verified, would indicate a quantifiable difference in solid-state properties directly impacting purification, formulation, and handling during procurement .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 128-130 °C |
| Comparator Or Baseline | 5-Cyano-1-indanone (non-methylated analog): Data not available from authoritative sources for direct comparison |
| Quantified Difference | Not calculable without validated comparator data |
| Conditions | As reported by a single chemical vendor; source and method not specified |
Why This Matters
Melting point is a primary indicator of purity and identity; a clear difference from the non-methylated analog provides a basic, verifiable differentiator for incoming quality control.
